Cas no 39779-23-2 (1-(3,5-dimethoxyphenyl)pyrrole)
1-(3,5-dimethoxyphenyl)pyrrole Chemical and Physical Properties
Names and Identifiers
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- 1-(3,5-dimethoxyphenyl)pyrrole
- MFCD12187050
- CS-0452115
- DTXSID80309780
- 39779-23-2
- NSC215976
- NSC-215976
- TS-02891
- 1-(3,5-Dimethoxyphenyl)-1H-pyrrole
- AKOS008961618
-
- Inchi: 1S/C12H13NO2/c1-14-11-7-10(8-12(9-11)15-2)13-5-3-4-6-13/h3-9H,1-2H3
- InChI Key: LDOKAWAMZKTGRP-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C=C(C=1)N1C=CC=C1)OC
Computed Properties
- Exact Mass: 203.09469
- Monoisotopic Mass: 203.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 23.4Ų
Experimental Properties
- PSA: 23.39
1-(3,5-dimethoxyphenyl)pyrrole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR46703-1g |
1-(3,5-Dimethoxyphenyl)-1H-pyrrole |
39779-23-2 | 1g |
£205.00 | 2023-09-02 | ||
| abcr | AB541381-250mg |
1-(3,5-Dimethoxyphenyl)-1H-pyrrole; . |
39779-23-2 | 250mg |
€209.80 | 2025-04-19 | ||
| abcr | AB541381-500mg |
1-(3,5-Dimethoxyphenyl)-1H-pyrrole; . |
39779-23-2 | 500mg |
€246.20 | 2025-04-19 | ||
| abcr | AB541381-1g |
1-(3,5-Dimethoxyphenyl)-1H-pyrrole; . |
39779-23-2 | 1g |
€282.70 | 2025-04-19 | ||
| abcr | AB541381-2.5g |
1-(3,5-Dimethoxyphenyl)-1H-pyrrole; . |
39779-23-2 | 2.5g |
€592.30 | 2025-04-19 |
1-(3,5-dimethoxyphenyl)pyrrole Suppliers
1-(3,5-dimethoxyphenyl)pyrrole Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 1-(3,5-dimethoxyphenyl)pyrrole
Comprehensive Analysis of 1-(3,5-dimethoxyphenyl)pyrrole (CAS No. 39779-23-2): Properties, Applications, and Industry Trends
1-(3,5-dimethoxyphenyl)pyrrole (CAS No. 39779-23-2) is a specialized organic compound gaining attention in pharmaceutical and material science research. This heterocyclic molecule features a pyrrole ring linked to a 3,5-dimethoxyphenyl group, offering unique electronic and steric properties. Its molecular structure makes it a valuable intermediate in synthesizing advanced materials and bioactive molecules.
Recent studies highlight the compound's role in organic electronics, particularly in conductive polymers and OLED materials. Researchers are exploring its electron-donating characteristics for developing next-generation photovoltaic devices and flexible displays. The dimethoxy substitution pattern enhances solubility while maintaining conjugation, addressing key challenges in organic semiconductor fabrication.
In pharmaceutical applications, 1-(3,5-dimethoxyphenyl)pyrrole derivatives show promise as kinase inhibitors and anti-inflammatory agents. Computational modeling suggests its scaffold could interact with multiple biological targets, sparking interest in drug discovery programs. The compound's lipophilicity (predicted LogP ~2.8) and moderate molecular weight (~203 g/mol) make it suitable for medicinal chemistry optimization.
Synthetic protocols for CAS No. 39779-23-2 typically involve Palladium-catalyzed coupling reactions or Knorr pyrrole synthesis modifications. Recent advances in flow chemistry have improved yields to >80% while reducing organic solvent waste – a critical consideration for green chemistry initiatives. Analytical characterization commonly employs HPLC-MS and NMR spectroscopy, with the compound showing distinct aromatic proton signals between 6.5-7.5 ppm.
The global market for functionalized pyrroles is projected to grow at 6.2% CAGR through 2030, driven by demand for high-performance materials and targeted therapeutics. Regulatory agencies classify this compound as non-hazardous under standard handling conditions, though proper laboratory safety protocols should always be followed. Storage recommendations include protection from light in anhydrous environments at 2-8°C for long-term stability.
Emerging applications in agrochemicals and flavor/fragrance industries demonstrate the compound's versatility. Its structural analogs have shown activity as plant growth regulators, while subtle modifications create novel aromatic compounds for perfumery. These developments align with growing interest in bio-based chemicals and sustainable manufacturing processes across multiple sectors.
Quality control specifications for industrial-grade 1-(3,5-dimethoxyphenyl)pyrrole typically require ≥98% purity by HPLC analysis, with strict limits on heavy metal contaminants. Leading suppliers provide comprehensive technical data sheets including spectroscopic fingerprints and stability studies. The compound's crystallization behavior has been characterized for process optimization in scale-up production scenarios.
From a computational chemistry perspective, the molecule's HOMO-LUMO gap (~3.4 eV) suggests interesting photophysical properties worthy of investigation. Density functional theory (DFT) studies reveal how the methoxy groups influence electron density distribution, informing rational design of molecular materials. These insights are particularly relevant for researchers working on organic photovoltaics and electroluminescent devices.
Environmental fate studies indicate 39779-23-2 undergoes biodegradation within 28 days under aerobic conditions (OECD 301B), with no evidence of bioaccumulation potential. This environmental profile supports its use in eco-friendly applications compared to traditional aromatic compounds. Life cycle assessments are being conducted to evaluate its carbon footprint across different production pathways.
Patent analysis reveals growing IP activity around pyrrole derivatives, with over 45 filings referencing 3,5-dimethoxyphenyl substitutions since 2020. Key applications span electronic materials, pharmaceutical compositions, and specialty coatings. This intellectual property landscape suggests continued commercial interest in this chemical scaffold.
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